molecular formula C7H9N3O2 B13250553 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13250553
M. Wt: 167.17 g/mol
InChI Key: FNWQSLWLHZDZQT-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3H2,(H,11,12)

InChI Key

FNWQSLWLHZDZQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=NN2C1)C(=O)O

Origin of Product

United States

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